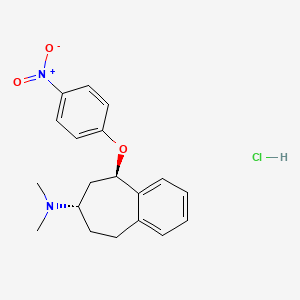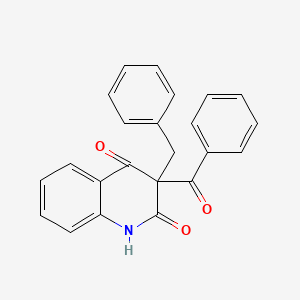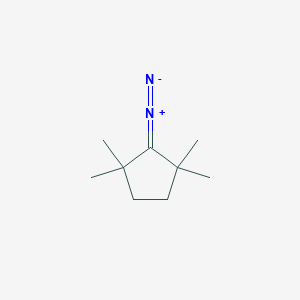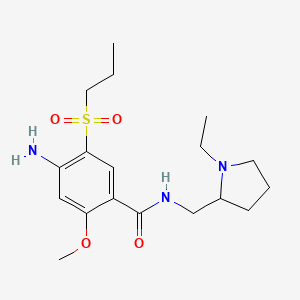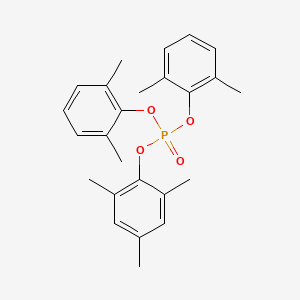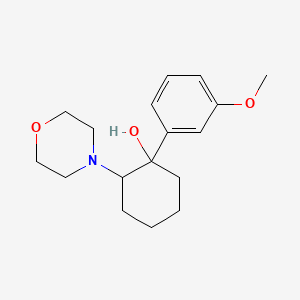![molecular formula C33H21O3P B14459784 Phosphanetriyltris[(naphthalen-1-yl)methanone] CAS No. 67155-52-6](/img/structure/B14459784.png)
Phosphanetriyltris[(naphthalen-1-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphanetriyltris[(naphthalen-1-yl)methanone] is a chemical compound with the molecular formula C30H21PThis compound is characterized by its white to light yellow powder or crystalline appearance and is known for its high purity, typically exceeding 98% as determined by HPLC and qNMR .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphanetriyltris[(naphthalen-1-yl)methanone] can be synthesized through a series of chemical reactions involving naphthalene derivatives and phosphorus trichloride. The reaction typically involves the use of inert gas to prevent oxidation and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Phosphanetriyltris[(naphthalen-1-yl)methanone] involves large-scale chemical reactors where the reactants are combined under strict environmental controls. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphanetriyltris[(naphthalen-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Phosphanetriyltris[(naphthalen-1-yl)methanone] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: The compound is explored for its potential use in drug delivery systems.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which Phosphanetriyltris[(naphthalen-1-yl)methanone] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The specific pathways involved depend on the context of its application, such as catalysis or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(naphthalen-1-yl)phosphine: Similar in structure but with different functional groups.
(3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Another naphthalene derivative with distinct chemical properties
Uniqueness
Phosphanetriyltris[(naphthalen-1-yl)methanone] is unique due to its high stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. Its ability to form stable complexes with metals also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
67155-52-6 |
|---|---|
Molekularformel |
C33H21O3P |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
bis(naphthalene-1-carbonyl)phosphanyl-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C33H21O3P/c34-31(28-19-7-13-22-10-1-4-16-25(22)28)37(32(35)29-20-8-14-23-11-2-5-17-26(23)29)33(36)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |
InChI-Schlüssel |
ZGWDVIUQEZDNEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)P(C(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
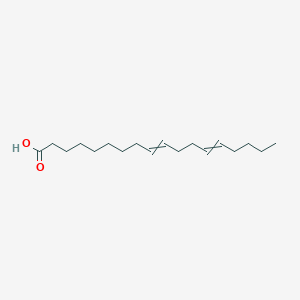
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
